5-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
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Overview
Description
5-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is a complex organic compound that features a cyclopentyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a pentanoic acid backbone. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid typically involves the protection of amino acids using the Fmoc group. The Fmoc group is introduced via a reaction between the amino acid and fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially when the Fmoc group is removed using piperidine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Piperidine in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Deprotected amino acids.
Scientific Research Applications
5-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions.
Medicine: For the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications.
Mechanism of Action
The mechanism of action of 5-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the selective formation of peptide bonds. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- Fmoc-D-Cit-OH
- Pentanoic acid, 4- [ [ (9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxo-5- [ (triphenylmethyl)amino]-, (4R)-
Uniqueness
5-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is unique due to its cyclopentyl group, which provides additional steric hindrance and stability compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of complex peptides where stability is crucial .
Properties
Molecular Formula |
C25H29NO4 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
5-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C25H29NO4/c27-24(28)15-18(14-13-17-7-1-2-8-17)26-25(29)30-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,17-18,23H,1-2,7-8,13-16H2,(H,26,29)(H,27,28) |
InChI Key |
XJEBUTOPOMCRLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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